molecular formula C14H13NO3 B7744809 4-hydroxy-N-(2-methoxyphenyl)benzamide

4-hydroxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B7744809
M. Wt: 243.26 g/mol
InChI Key: KIWXSZJDDVQTEE-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-(2-methoxyphenyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or alter receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Properties

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWXSZJDDVQTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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